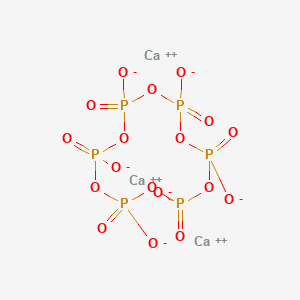
Calcium hexametaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexametaphosphate is a chemical compound with the formula (Ca(PO3)6). It is a type of condensed phosphate and is known for its ability to chelate metal ions, particularly calcium ions. This property makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexametaphosphate can be synthesized by reacting calcium hydroxide with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the hexametaphosphate structure.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium hydroxide and phosphoric acid, followed by heating the mixture to around 150-250°C in a nitrogen atmosphere. This process ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and precipitation. It is particularly known for its ability to form complexes with metal ions.
Common Reagents and Conditions
Major Products Formed
The major products formed from the hydrolysis of this compound include calcium orthophosphate and various other phosphate species.
Scientific Research Applications
Calcium hexametaphosphate has a wide range of scientific research applications:
Chemistry: It is used as a sequestrant and dispersing agent in various chemical processes.
Biology: It has been studied for its role in calcium signaling and its potential use in biological systems.
Medicine: Research has shown its potential in dissolving kidney stones and preventing their formation.
Mechanism of Action
Calcium hexametaphosphate exerts its effects primarily through its ability to chelate metal ions. By binding to calcium ions, it can prevent the formation of insoluble calcium salts, which is useful in preventing scale formation and in medical applications such as dissolving kidney stones . Additionally, it can initiate calcium signaling pathways in biological systems, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sodium hexametaphosphate: Similar in structure but contains sodium ions instead of calcium.
Calcium orthophosphate: A simpler phosphate compound that does not have the same chelating properties as calcium hexametaphosphate.
Calcium pyrophosphate: Another calcium phosphate compound used in different industrial applications.
Uniqueness
This compound is unique due to its strong chelating ability, particularly with calcium ions. This makes it highly effective in applications requiring the sequestration of calcium, such as in water treatment and medical treatments for kidney stones .
Properties
CAS No. |
10102-76-8 |
|---|---|
Molecular Formula |
Ca3O18P6 |
Molecular Weight |
594.07 g/mol |
IUPAC Name |
tricalcium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/3Ca.H6O18P6/c;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q3*+2;/p-6 |
InChI Key |
KRSIWAJXDVVKLZ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)





![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)


